Pyridine; trioxochromium; hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyridinium chlorochromate (PCC) is the salt with the formula C5H5NH. It is a reagent in organic synthesis. It is a red-orange solid. A variety of related compounds are known with similar reactivity. Although not widely used, PCC offered the advantage of the selective oxidation of alcohols to aldehydes, whereas many other reagents were less selective. Strong oxidizer. Contact with other material may cause a fire. Cancer hazard. May cause sensitization by skin contact. May cause eye, skin, and respiratory tract irritation. May cause cancer by inhalation. Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment. Target Organs: Respiratory system, skin.

Scientific Research Applications

Pyridine Derivatives in Medicinal and Non-medicinal Applications

Pyridine derivatives are known for their extensive applications in medicinal chemistry due to their biological activities, including antiviral, antibacterial, and anticancer properties. These compounds are involved in clinical uses and are increasingly important for modern medicinal applications. Pyridine-based complexes, particularly those involving metals like chromium, can enhance these biological activities, suggesting potential applications in drug design and discovery (Altaf et al., 2015).

Influence of Metals on Biological Ligands

The interaction of metals with biologically important molecules, such as pyridine carboxylic acids, significantly impacts the electronic systems of these ligands. Such interactions are crucial for understanding the nature of the compounds' interactions with biological targets, which is fundamental for drug development and for predicting molecules' reactivity and stability in biological systems (Lewandowski et al., 2005).

Applications in Material Science

Pyridine derivatives, particularly when modified with metals like chromium, have applications in material science, including the development of ionic liquid-modified materials for solid-phase extraction and separation. These modifications can enhance the materials' properties for applications in chromatography and electrochemistry, indicating the potential use of "Pyridine; trioxochromium; hydrochloride" in material science and analytical chemistry (Vidal et al., 2012).

Catalysis and Environmental Applications

Compounds involving pyridine derivatives and chromium complexes are explored for their catalytic properties, particularly in reactions related to environmental protection and clean energy production. The catalytic chemistry of pyrochlore compounds, for example, indicates the potential of pyridine and chromium-based materials in catalysis for green energy production and air pollution control (Xu et al., 2020).

Safety and Hazards

Future Directions

The focus on sustainable chemistry with minimum waste generation encourages chemists to develop direct C–H functionalization. This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .

Mechanism of Action

Target of Action

Pyridine derivatives have been found to exhibit a wide range of biological activities . They have been studied for their antimicrobial properties, showing good to strong antimicrobial activity against microbial strains E. coli, B. mycoides, and C. albicans . Therefore, the primary targets of Pyridine; Trioxochromium; Hydrochloride could be these microbial strains.

Mode of Action

It is known that pyridine derivatives interact with their targets and cause changes that lead to their antimicrobial activity . The interaction likely involves the inhibition of essential processes in the microbial cells, leading to their death or growth inhibition.

Biochemical Pathways

It is known that pyridine derivatives can affect various biochemical processes in microbial cells, leading to their antimicrobial activity . The affected pathways could involve essential processes for the survival and growth of the microbial cells.

Pharmacokinetics

Pyridine derivatives are generally known for their diverse pharmacological activities, which suggest they have favorable adme properties .

Result of Action

The result of the action of this compound is the inhibition of growth or death of the microbial cells it targets . This leads to its antimicrobial activity, which can be beneficial in treating infections caused by these microbes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect its stability, efficacy, and action . .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Pyridine; trioxochromium; hydrochloride can be achieved through a reaction between pyridine and trioxochromium chloride in the presence of hydrochloric acid.", "Starting Materials": [ "Pyridine", "Trioxochromium chloride", "Hydrochloric acid" ], "Reaction": [ "Add pyridine to a reaction flask", "Add trioxochromium chloride to the flask", "Add hydrochloric acid to the flask", "Heat the mixture under reflux for several hours", "Allow the mixture to cool to room temperature", "Filter the resulting solid", "Wash the solid with water", "Dry the solid under vacuum", "The resulting compound is Pyridine; trioxochromium; hydrochloride" ] } | |

CAS No. |

26299-14-9 |

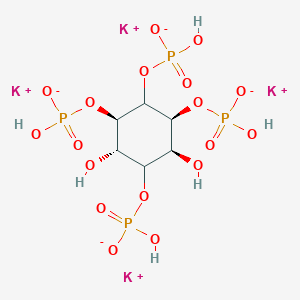

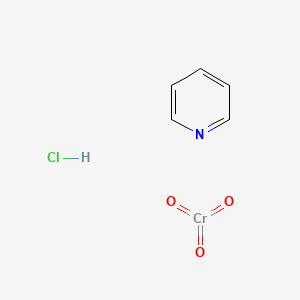

Molecular Formula |

C5H6ClCrNO3 |

Molecular Weight |

215.55 g/mol |

IUPAC Name |

hydron;pyridine;trioxochromium;chloride |

InChI |

InChI=1S/C5H5N.ClH.Cr.3O/c1-2-4-6-5-3-1;;;;;/h1-5H;1H;;;; |

InChI Key |

HBDYSKVKXMUPKV-UHFFFAOYSA-N |

SMILES |

C1=CC=NC=C1.O=[Cr](=O)=O.Cl |

Canonical SMILES |

[H+].C1=CC=NC=C1.O=[Cr](=O)=O.[Cl-] |

Synonyms |

Chlorotrioxochromate(1-) Hydrogen, compd. with Pyridine (1:1); Chlorotrioxochromate(1-)pyridine; Trioxochlorochromate(VI)Pyridine; Chlorotrioxochromate(1-) Hydrogen, compd. With Pyridine (1:1); Pyridine, (T-4)-chlorotrioxochromate(1-); Corey Reagent; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.